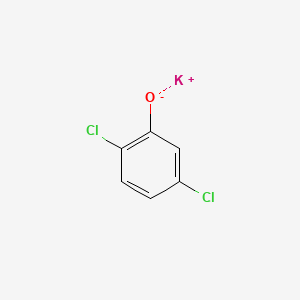

Potassium 2,5-dichlorophenolate

Übersicht

Beschreibung

Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO. It is the potassium salt of 2,5-dichlorophenol, a derivative of phenol where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium 2,5-dichlorophenolate typically involves the reaction of 2,5-dichlorophenol with potassium hydroxide. The reaction is carried out in a suitable solvent, such as xylene, under controlled temperature and pressure conditions. The process can be summarized as follows:

Diazotization: 2,5-dichloroaniline is diazotized using nitrosylsulfuric acid at temperatures ranging from -15°C to 50°C to form 2,5-dichlorophenyldiazonium salt.

Hydroxylation: The diazonium salt is then hydroxylated using sulfuric acid at temperatures between 150°C and 170°C to produce 2,5-dichlorophenol.

Formation of Potassium Salt: The 2,5-dichlorophenol is reacted with potassium hydroxide to form this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The carboxylation step is often carried out with carbon dioxide at elevated pressures .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 2,5-dichlorophenolate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Carboxylation: It can be carboxylated to form 3,6-dichlorosalicylic acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Carboxylation Conditions: Carboxylation is typically carried out using carbon dioxide under high pressure in the presence of a solvent like xylene.

Major Products:

3,6-Dichlorosalicylic Acid: Formed through carboxylation.

Various Substituted Phenols: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Potassium 2,5-dichlorophenolate is synthesized through the reaction of 2,5-dichlorophenol with potassium hydroxide in a suitable solvent such as xylene. The process can be summarized as follows:

- Diazotization : 2,5-dichloroaniline is diazotized using nitrosylsulfuric acid.

- Hydroxylation : The diazonium salt undergoes hydroxylation to produce 2,5-dichlorophenol.

- Formation of Potassium Salt : 2,5-dichlorophenol reacts with potassium hydroxide to form this compound.

The compound has a molecular formula of and a molecular weight of approximately 201.09 g/mol .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly notable for its role in the production of herbicides like dicamba and other agrochemicals. The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles .

Carboxylation Reactions

One of the significant applications of this compound is in carboxylation reactions to produce 3,6-dichlorosalicylic acid. This reaction is typically performed under high pressure (around 35 Bar) and elevated temperatures (approximately 120°C) using carbon dioxide as a reagent . The yield of this process can be optimized by adjusting the reaction conditions and using specific catalysts.

Biological Studies

Research has indicated that this compound may have biological effects due to its ability to interact with various biomolecules. It has been studied for potential therapeutic applications and as a precursor to bioactive compounds . Its mechanism of action often involves enzyme inhibition or activation depending on the biological context.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and other chemicals. Its stability and reactivity make it suitable for various synthesis processes .

Case Study 1: Carboxylation Process Optimization

A study focused on optimizing the carboxylation process of this compound demonstrated that using finely powdered potassium carbonate significantly increased the yield of the desired product (3,6-dichlorosalicylic acid). The yield was reported to double when specific conditions were met during the reaction .

| Parameter | Value |

|---|---|

| Pressure | 35 Bar |

| Temperature | 120°C |

| Yield Improvement | Up to 60% |

In another research study, this compound was evaluated for its effects on plant growth as part of herbicide development. The compound showed promising results in inhibiting unwanted plant species while promoting the growth of desirable crops.

Wirkmechanismus

The mechanism of action of potassium 2,5-dichlorophenolate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Potassium 2,4-dichlorophenolate

- Potassium 3,5-dichlorophenolate

- Potassium 2,6-dichlorophenolate

Comparison: Potassium 2,5-dichlorophenolate is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications .

Eigenschaften

CAS-Nummer |

68938-81-8 |

|---|---|

Molekularformel |

C6H4Cl2KO |

Molekulargewicht |

202.10 g/mol |

IUPAC-Name |

potassium;2,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |

InChI-Schlüssel |

QQDAXBKAPINROG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)O)Cl.[K] |

Key on ui other cas no. |

68938-81-8 |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

583-78-8 (Parent) |

Synonyme |

2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.